8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
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Overview
Description
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the spirocyclic framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine under acidic conditions to form the intermediate, which is then cyclized to yield the spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The spirocyclic structure also contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, used in the development of anticancer agents.
Uniqueness
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-(2-methylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H17N3/c1-14-10(3-6-13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3 |
InChI Key |
UCGOMOQZWFDSKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC23CCC3 |
Origin of Product |
United States |
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